
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Mécanisme D'action
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Effets Biochimiques Et Physiologiques
DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.
Avantages Et Limitations Des Expériences En Laboratoire
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.
Orientations Futures
There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.
Méthodes De Synthèse
DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.
Applications De Recherche Scientifique
DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.
Propriétés
Numéro CAS |
1606-10-6 |
|---|---|
Nom du produit |
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23) |
Clé InChI |
RZSORVHEEUIBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
SMILES canonique |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Synonymes |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




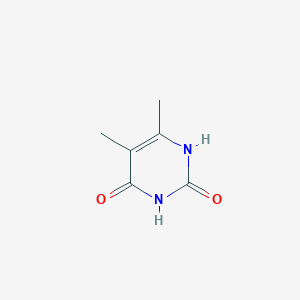



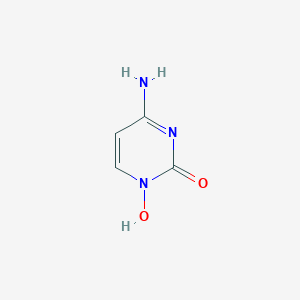
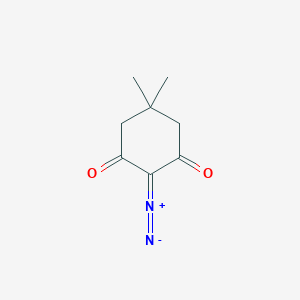
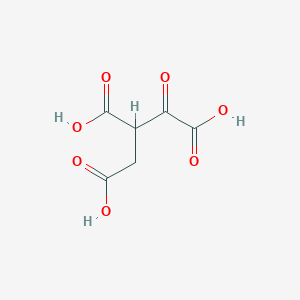
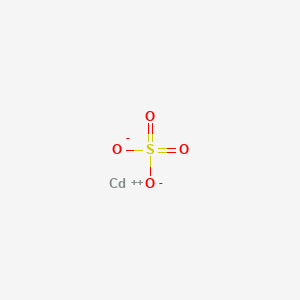
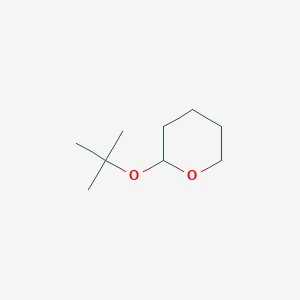
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)


![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)